molecular formula C20H22N2O3 B271170 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271170
M. Wt: 338.4 g/mol
InChI Key: OUWADCZUTOQNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as EMOP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. EMOP is a pyrrolidine derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not yet fully understood, but studies have shown that it interacts with various molecular targets in cells. 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell death. 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of fungi by disrupting their cell wall synthesis. Additionally, 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to modulate the immune response, reducing inflammation in animal models.
Biochemical and Physiological Effects:
1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has various biochemical and physiological effects, including its ability to inhibit cancer cell proliferation, induce apoptosis, inhibit fungal growth, and reduce inflammation. 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to modulate the immune response, enhancing the activity of immune cells such as natural killer cells and macrophages.

Advantages and Limitations for Lab Experiments

1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments, including its high purity and high yield synthesis method, its multiple potential applications in biomedical research, and its ability to interact with various molecular targets in cells. However, 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, including its potential use as a cancer treatment, antifungal agent, and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its interactions with molecular targets in cells. Additionally, research is needed to optimize the synthesis method of 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide to improve its solubility and reduce its toxicity. Overall, 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has the potential to be a valuable tool in biomedical research and a promising candidate for the development of new therapies.

Synthesis Methods

The synthesis of 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 2-ethylphenyl isocyanate with 3-methoxyaniline in the presence of a catalyst. The resulting product is then reacted with 3-oxo-4-phenylbutyric acid to form 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis method of 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have various scientific research applications, including its use as a potential anticancer agent, antifungal agent, and anti-inflammatory agent. Studies have shown that 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment. 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to have antifungal properties, inhibiting the growth of fungi such as Candida albicans. Additionally, 1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models.

properties

Product Name

1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-3-14-7-4-5-10-18(14)22-13-15(11-19(22)23)20(24)21-16-8-6-9-17(12-16)25-2/h4-10,12,15H,3,11,13H2,1-2H3,(H,21,24)

InChI Key

OUWADCZUTOQNEN-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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